molecular formula C14H13FN4O2S B11198004 3-ethyl-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

3-ethyl-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11198004
M. Wt: 320.34 g/mol
InChI Key: RLDNRGDYHGGCCD-UHFFFAOYSA-N
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Description

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and sulfonamide group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • 3-ethyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • 3-ethyl-N-(3-bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Uniqueness

The presence of the 3-fluorophenyl group in 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C14H13FN4O2S

Molecular Weight

320.34 g/mol

IUPAC Name

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-7-6-12(9-19(13)14)22(20,21)18-11-5-3-4-10(15)8-11/h3-9,18H,2H2,1H3

InChI Key

RLDNRGDYHGGCCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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